molecular formula C18H20ClN3O3S B4561435 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4561435
M. Wt: 393.9 g/mol
InChI Key: XETOXTQGRYCLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine moiety, and a chlorophenyl group

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways. In medicine, it has potential therapeutic applications, such as acting as an inhibitor for certain enzymes or receptors. Additionally, it may have industrial applications in the development of new materials or chemical processes.

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the attachment of the chlorophenyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest.

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds that have a piperidine ring, a pyridine moiety, or a chlorophenyl group. Some similar compounds include 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides and other piperidine derivatives. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-pyridin-3-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-4-1-3-14(11-16)13-26(24,25)22-9-6-15(7-10-22)18(23)21-17-5-2-8-20-12-17/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETOXTQGRYCLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
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1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
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1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE
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1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE

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